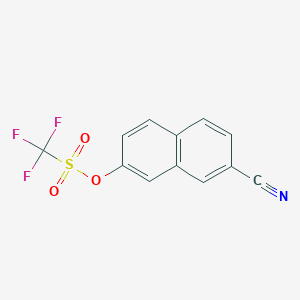
7-Cyano-2-naphthyl trifluoromethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Cyano-2-naphthyl trifluoromethanesulfonate is a chemical compound with the molecular formula C12H6F3NO3S It is a derivative of naphthalene, characterized by the presence of a cyano group at the 7-position and a trifluoromethanesulfonate group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Cyano-2-naphthyl trifluoromethanesulfonate typically involves the reaction of 7-cyano-2-naphthol with triflic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the triflic anhydride. The general reaction scheme is as follows:
7-Cyano-2-naphthol+Triflic anhydride→7-Cyano-2-naphthyl trifluoromethanesulfonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Cyano-2-naphthyl trifluoromethanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the cyano and trifluoromethanesulfonate groups.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions, such as the Heck reaction, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Heck Reaction: This reaction involves the use of palladium catalysts and bases such as triethylamine, with the reaction typically conducted under an inert atmosphere.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in a nucleophilic aromatic substitution reaction with an amine, the product would be an amine-substituted naphthalene derivative.
Aplicaciones Científicas De Investigación
7-Cyano-2-naphthyl trifluoromethanesulfonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.
Biology: Its derivatives are studied for their potential biological activities, including as inhibitors of specific enzymes.
Medicine: Research is ongoing into its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
Mecanismo De Acción
The mechanism by which 7-Cyano-2-naphthyl trifluoromethanesulfonate exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoromethanesulfonate group is a good leaving group, making the compound highly reactive in substitution and coupling reactions. The cyano group also plays a role in stabilizing intermediates and transition states during these reactions.
Comparación Con Compuestos Similares
Similar Compounds
2-Naphthyl trifluoromethanesulfonate: Similar in structure but lacks the cyano group.
6-Cyano-2-naphthyl trifluoromethanesulfonate: Similar but with the cyano group at the 6-position instead of the 7-position.
Uniqueness
7-Cyano-2-naphthyl trifluoromethanesulfonate is unique due to the specific positioning of the cyano and trifluoromethanesulfonate groups, which influence its reactivity and potential applications. The presence of both electron-withdrawing groups enhances its ability to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry.
Propiedades
Número CAS |
188616-78-6 |
|---|---|
Fórmula molecular |
C12H6F3NO3S |
Peso molecular |
301.24 g/mol |
Nombre IUPAC |
(7-cyanonaphthalen-2-yl) trifluoromethanesulfonate |
InChI |
InChI=1S/C12H6F3NO3S/c13-12(14,15)20(17,18)19-11-4-3-9-2-1-8(7-16)5-10(9)6-11/h1-6H |
Clave InChI |
RBTTUQHWNJRRRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC2=C1C=CC(=C2)OS(=O)(=O)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



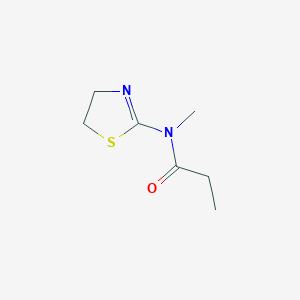

![1,1'-Bis[3-(trimethoxysilyl)propyl]-4,4'-bipyridin-1-ium diiodide](/img/structure/B14248459.png)

![4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-methyl-1-oxo-1lambda~5~-pyridine](/img/structure/B14248478.png)
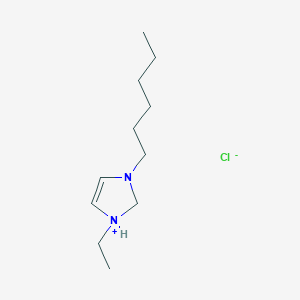
![2,4,6-Cycloheptatrien-1-one, 2-[[2,6-bis(1-methylethyl)phenyl]amino]-](/img/structure/B14248484.png)
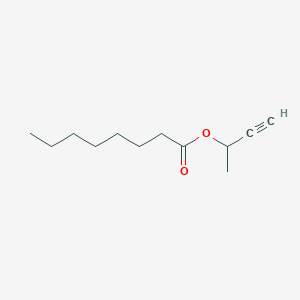

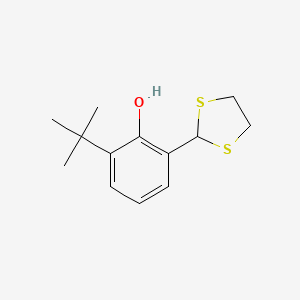
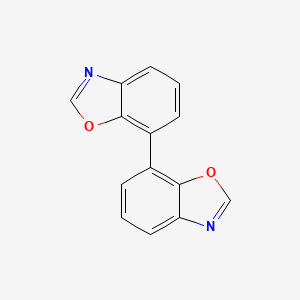

![5-[(2-Methoxy-5-pentoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14248516.png)
